molecular formula C15H17N3O3S B11061325 4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11061325
M. Wt: 319.4 g/mol
InChI Key: RWHKHILWJORRGH-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that includes both pyrazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a 3,4-dihydroxyphenyl derivative with an isopropyl-substituted pyrazole, followed by cyclization with a thiazine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .

Scientific Research Applications

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to its combination of pyrazole and thiazine rings, along with the presence of hydroxyl groups on the phenyl ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C15H17N3O3S/c1-7(2)18-14-12(15(21)17-18)13(22-8(3)16-14)9-4-5-10(19)11(20)6-9/h4-7,13,19-20H,1-3H3,(H,17,21)

InChI Key

RWHKHILWJORRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)O)O)C(=O)NN2C(C)C

Origin of Product

United States

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